molecular formula C17H13FN2OS B14735915 5-[(3-Fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one CAS No. 5743-21-5

5-[(3-Fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one

Cat. No.: B14735915
CAS No.: 5743-21-5
M. Wt: 312.4 g/mol
InChI Key: UIMDFKNBCMIBJZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one typically involves the condensation of 3-fluorobenzaldehyde with 2-(4-methylanilino)-1,3-thiazol-4-one under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or acetic acid .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

5-[(3-Fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Studied for its cytotoxic and antitumor activities, making it a candidate for cancer research.

Mechanism of Action

The mechanism of action of 5-[(3-Fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one involves its interaction with various molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

    Bleomycin: An antineoplastic drug containing a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

Uniqueness

5-[(3-Fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

CAS No.

5743-21-5

Molecular Formula

C17H13FN2OS

Molecular Weight

312.4 g/mol

IUPAC Name

5-[(3-fluorophenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13FN2OS/c1-11-5-7-14(8-6-11)19-17-20-16(21)15(22-17)10-12-3-2-4-13(18)9-12/h2-10H,1H3,(H,19,20,21)

InChI Key

UIMDFKNBCMIBJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)F)S2

Origin of Product

United States

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